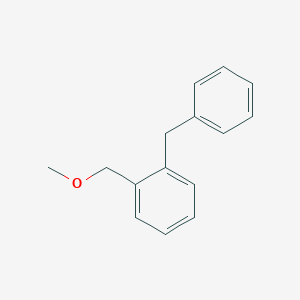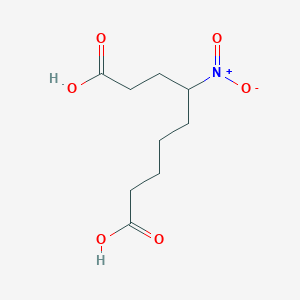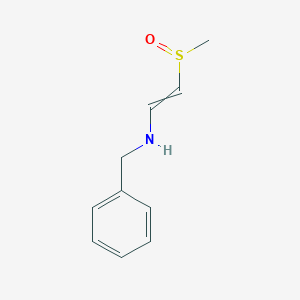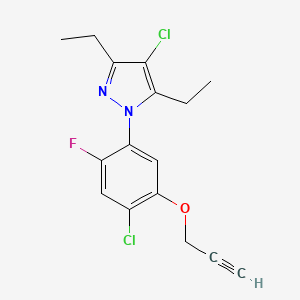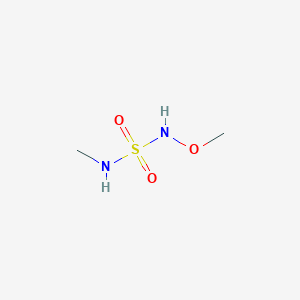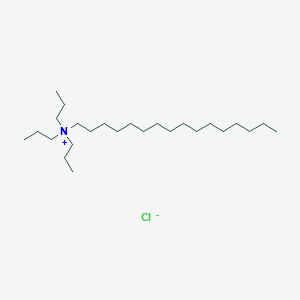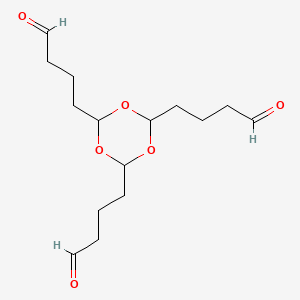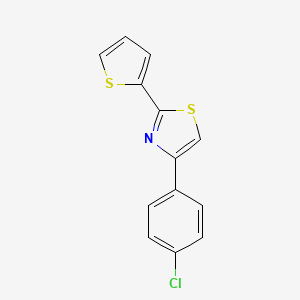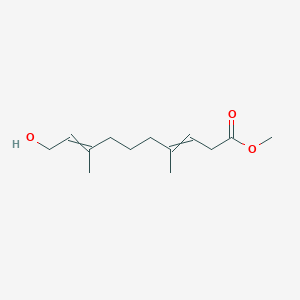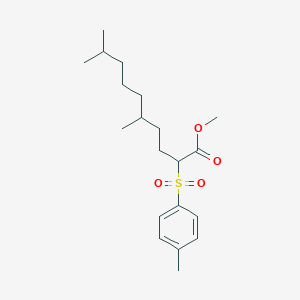![molecular formula C10H24GeSn B14315807 Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane CAS No. 112166-57-1](/img/structure/B14315807.png)
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is an organometallic compound that contains both germanium and tin atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane typically involves the reaction of trimethylgermane with a stannylated alkene. One common method is the hydrogermylation of 2-methyl-1-(trimethylstannyl)prop-1-ene with trimethylgermane under the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: Reduction reactions can lead to the formation of germane and stannane derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and tin dioxide.
Reduction: Trimethylgermane and trimethylstannane.
Substitution: Various substituted germanium and tin compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and nanomaterials.
Wirkmechanismus
The mechanism of action of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify organic molecules, thereby altering their chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylgermane: Contains germanium but lacks the stannyl group.
Trimethylstannane: Contains tin but lacks the germanium component.
2-Methyl-1-(trimethylstannyl)prop-1-ene: Contains the stannyl group but lacks the germanium component.
Uniqueness
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
112166-57-1 |
|---|---|
Molekularformel |
C10H24GeSn |
Molekulargewicht |
335.64 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-1-trimethylstannylprop-1-enyl)germane |
InChI |
InChI=1S/C7H15Ge.3CH3.Sn/c1-7(2)6-8(3,4)5;;;;/h1-5H3;3*1H3; |
InChI-Schlüssel |
LLGGSRNDEOYIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C([Ge](C)(C)C)[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


